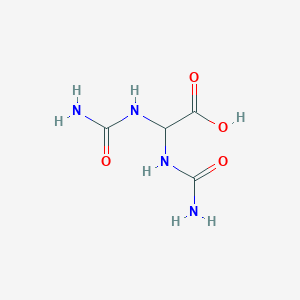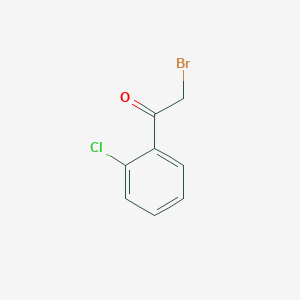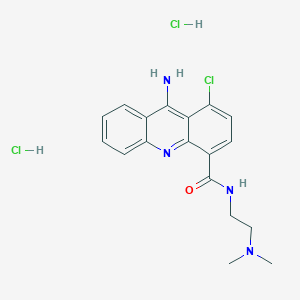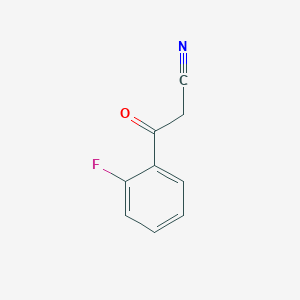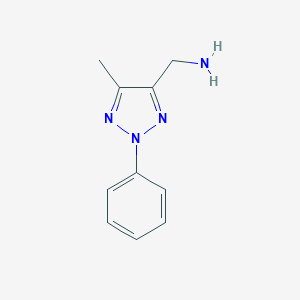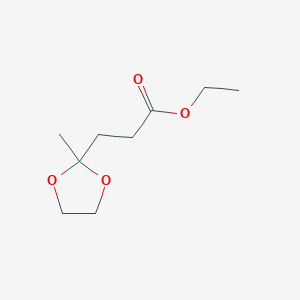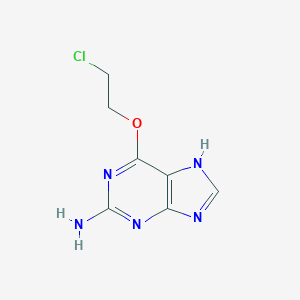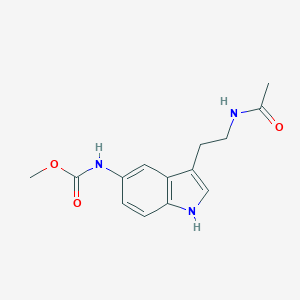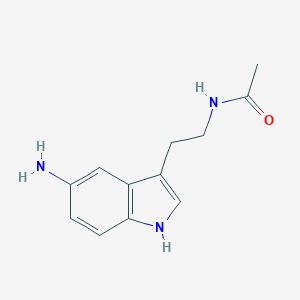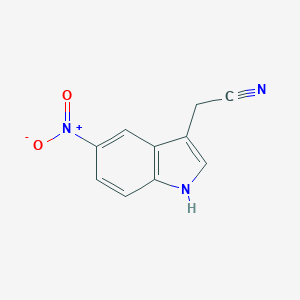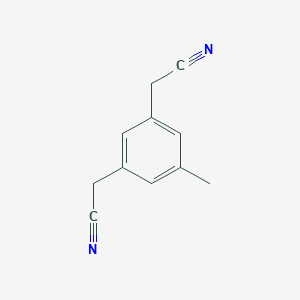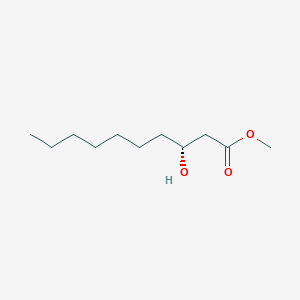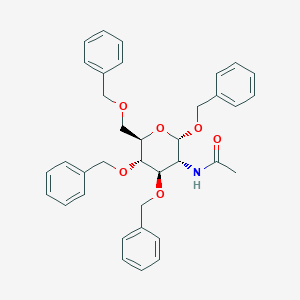
Tramazoline tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tramazoline tosylate is a pharmaceutical compound used in scientific research for its ability to stimulate the alpha-adrenergic receptors. It is a potent vasoconstrictor and is widely used in the field of pharmacology for its therapeutic effects.
Mécanisme D'action
Tramazoline tosylate acts as a selective alpha-adrenergic receptor agonist, specifically targeting the alpha-1 receptors. It stimulates these receptors, leading to vasoconstriction and increased blood pressure. Tramazoline tosylate also has some affinity for the alpha-2 receptors, but its effects on these receptors are less pronounced.
Effets Biochimiques Et Physiologiques
Tramazoline tosylate has several biochemical and physiological effects. It increases blood pressure by constricting blood vessels, which can be beneficial in certain medical conditions. It also increases heart rate and cardiac output, which can improve blood flow to vital organs such as the brain and kidneys. Tramazoline tosylate also has some bronchodilatory effects, making it useful in the treatment of respiratory conditions such as asthma.
Avantages Et Limitations Des Expériences En Laboratoire
Tramazoline tosylate has several advantages for lab experiments. It is a potent vasoconstrictor, which can be useful in studying the effects of changes in blood pressure on various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, tramazoline tosylate has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable blood pressure levels over an extended period. Additionally, its effects on the alpha-2 receptors are less pronounced, which can limit its usefulness in certain types of research.
Orientations Futures
There are several future directions for research involving tramazoline tosylate. One area of interest is its potential use in the treatment of certain medical conditions, such as hypertension and cardiovascular disease. Another area of interest is its effects on the sympathetic nervous system and its potential role in regulating various physiological processes. Additionally, further research is needed to better understand the limitations of tramazoline tosylate and to develop more effective compounds for studying the alpha-adrenergic receptors.
Conclusion:
In conclusion, tramazoline tosylate is a potent vasoconstrictor that is widely used in scientific research for its ability to stimulate the alpha-adrenergic receptors. It has several biochemical and physiological effects and is relatively easy to synthesize, making it readily available for research purposes. However, it also has some limitations that should be taken into consideration when designing experiments. Further research is needed to better understand the potential uses of tramazoline tosylate and to develop more effective compounds for studying the alpha-adrenergic receptors.
Méthodes De Synthèse
Tramazoline tosylate is synthesized by reacting 2-(3,4-dimethoxyphenyl)-2-imidazoline with p-toluenesulfonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
Tramazoline tosylate is used in scientific research to study the alpha-adrenergic receptors. It is commonly used in studies related to hypertension, cardiovascular disease, and other conditions that involve the regulation of blood pressure. It is also used in studies related to the sympathetic nervous system and its effects on various physiological processes.
Propriétés
Numéro CAS |
102280-49-9 |
|---|---|
Nom du produit |
Tramazoline tosylate |
Formule moléculaire |
C20H25N3O3S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H17N3.C7H8O3S/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);2-5H,1H3,(H,8,9,10) |
Clé InChI |
QDRSWMWTRHEOCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2=C(C1)C=CC=C2NC3=NCCN3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=C(C1)C=CC=C2NC3=NCC[NH2+]3 |
Synonymes |
1-NAPHTHYLAMINE, 5,6,7,8-TETRAHYDRO-N-(2-IMIDAZOLIN-2-YL)-, p-TOLUENES ULFONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



